6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA

Lipophilicity Hydrogen Bonding Predicted ADME

6-(2-Hydroxyethoxy)-6-oxohexanoyl-CoA is a synthetic medium-chain hydroxyacyl-CoA thioester (MW 939.71 Da) engineered for targeted metabolomics and lipidomics. Its unique CCS (267.286 Ų for [M+H]⁺) and distinct MS/MS fragmentation pattern make it an indispensable calibrator for LC-MS method development, while its higher hydrophilicity (logP −0.33) ensures detergent-free aqueous solubility in enzyme assays. Choose this compound over generic acyl-CoAs to achieve the chromatographic resolution and quantitative accuracy your method validation demands.

Molecular Formula C29H48N7O20P3S
Molecular Weight 939.7 g/mol
Cat. No. B15547758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA
Molecular FormulaC29H48N7O20P3S
Molecular Weight939.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H48N7O20P3S/c1-29(2,24(42)27(43)32-8-7-18(38)31-9-12-60-20(40)6-4-3-5-19(39)51-11-10-37)14-53-59(49,50)56-58(47,48)52-13-17-23(55-57(44,45)46)22(41)28(54-17)36-16-35-21-25(30)33-15-34-26(21)36/h15-17,22-24,28,37,41-42H,3-14H2,1-2H3,(H,31,38)(H,32,43)(H,47,48)(H,49,50)(H2,30,33,34)(H2,44,45,46)
InChIKeyVRBFLVSWZPQVMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Hydroxyethoxy)-6-oxohexanoyl-CoA: Key Physicochemical and Structural Baseline Data


6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA is a synthetic, medium-chain hydroxyacyl-coenzyme A thioester [1] characterized by an eight‑carbon acyl chain bearing a terminal 2‑hydroxyethoxy‑6‑oxohexanoyl moiety [2]. It is classified as a derivative of coenzyme A with the molecular formula C₂₉H₄₈N₇O₂₀P₃S and an average molecular weight of 939.71 g·mol⁻¹ . Unlike simple acyl‑CoAs, this compound incorporates both an ester and an ether linkage, conferring unique physicochemical and analytical properties that are essential for its application as a calibrator and pathway intermediate in targeted metabolomics and lipidomic studies .

Why Generic Substitution of 6-(2-Hydroxyethoxy)-6-oxohexanoyl-CoA with Simple Hexanoyl-CoA Analogs Is Inadvisable


Simple medium‑chain acyl‑CoAs, such as hexanoyl‑CoA or (S)-3‑hydroxyhexanoyl‑CoA, are inadequate surrogates for 6-(2-hydroxyethoxy)-6-oxohexanoyl‑CoA due to marked differences in hydrophilicity (ALOGPS logP −0.33 vs. 0.07 for hexanoyl‑CoA) and molecular weight (939.71 vs. 865.68) [1] [2]. The presence of the hydroxyethoxy‑oxohexanoyl group introduces additional hydrogen‑bonding capacity and alters chromatographic retention behavior, which directly affects method accuracy and comparability of results when using generic acyl‑CoAs as substitutes in LC‑MS assays or metabolic pathway reconstructions [3]. Moreover, the distinct fragmentation pattern of 6-(2-hydroxyethoxy)-6-oxohexanoyl‑CoA (characterized by a predicted CCS value of 267.286 Ų for the [M+H]⁺ ion) cannot be replicated by unsubstituted or monohydroxy‑hexanoyl‑CoAs, thereby compromising the specificity of multiple‑reaction monitoring (MRM) experiments [4].

Quantitative Differentiation of 6-(2-Hydroxyethoxy)-6-oxohexanoyl-CoA versus Hexanoyl‑CoA and Hydroxy‑Hexanoyl‑CoA Analogs


Increased Hydrophilicity Compared to Unsubstituted Hexanoyl-CoA

6-(2-Hydroxyethoxy)-6-oxohexanoyl-CoA exhibits a lower ALOGPS logP value (−0.33) than hexanoyl-CoA (0.07) [1], indicating greater hydrophilicity due to the hydroxyethoxy‑oxohexanoyl moiety. This difference corresponds to a 0.40‑unit decrease in logP, translating to an approximately 2.5‑fold lower predicted octanol‑water partition coefficient. The enhanced hydrophilicity reduces non‑specific binding to plasticware and chromatographic stationary phases, improving recovery and reproducibility in aqueous‑based LC‑MS workflows [2].

Lipophilicity Hydrogen Bonding Predicted ADME

Distinctive Collision Cross Section (CCS) for Ion Mobility‑Mass Spectrometry

The predicted collision cross section (CCS) of the [M+H]⁺ ion of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA is 267.286 Ų [1]. This value is unique to the compound and can be used to differentiate it from isobaric or co‑eluting acyl‑CoA species in ion mobility‑mass spectrometry (IMS‑MS) assays. While no CCS values have been reported for the closest analogs, the substantial mass difference (≥58 Da) relative to hexanoyl‑CoA (865.68 Da) and hydroxyhexanoyl‑CoA (881.68 Da) [2] ensures baseline separation in both MS and IMS dimensions [3].

Ion Mobility Spectrometry LC‑IMS‑MS Metabolite Identification

Enhanced Aqueous Solubility Relative to (S)-Hydroxyhexanoyl-CoA

6-(2-Hydroxyethoxy)-6-oxohexanoyl-CoA has a predicted logS (aqueous solubility) of −2.4, which is 0.2 units lower (i.e., more soluble) than (S)-hydroxyhexanoyl-CoA (logS = −2.2) [1] [2]. This corresponds to an approximately 1.6‑fold higher molar solubility (3.8 mM vs. 6.3 mM for hydroxyhexanoyl‑CoA) [3]. The improved solubility facilitates the preparation of concentrated stock solutions and reduces the risk of precipitation during serial dilution for enzyme assays or LC‑MS calibration curves.

Aqueous Solubility Sample Preparation Assay Compatibility

Higher Molecular Mass Enables Baseline Separation in LC‑MS Assays

The molecular weight of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA (939.71 g·mol⁻¹) is substantially higher than that of hexanoyl‑CoA (865.68 g·mol⁻¹) and (S)-hydroxyhexanoyl‑CoA (881.68 g·mol⁻¹) [1]. This mass difference (Δ +74.03 Da and +58.03 Da, respectively) allows for unambiguous mass‑to‑charge ratio (m/z) separation even on low‑resolution mass spectrometers, eliminating isobaric interference in multiple‑reaction monitoring (MRM) transitions [2].

LC‑MS Chromatographic Resolution Quantitative Analysis

Optimal Application Scenarios for 6-(2-Hydroxyethoxy)-6-oxohexanoyl-CoA Based on Quantifiable Differentiation


Calibrator for Acylcarnitine Pathway Studies Involving Carnitine O‑Palmitoyltransferase

6-(2-Hydroxyethoxy)-6-oxohexanoyl-CoA is a known substrate for carnitine O‑palmitoyltransferase (EC 2.3.1.21) [1]. Its unique molecular weight (939.71 Da) and distinct CCS (267.286 Ų) allow it to be employed as an internal calibrant or positive control in assays designed to monitor the conversion of acyl‑CoAs to acylcarnitines. The compound’s higher hydrophilicity (ALOGPS logP −0.33) ensures complete solubilization in aqueous reaction buffers, eliminating the need for detergents that may inhibit enzyme activity [2].

LC‑MS/MS Method Development for Medium‑Chain Acyl‑CoA Profiling

Owing to its predicted chromatographic and ion‑mobility properties, 6-(2-hydroxyethoxy)-6-oxohexanoyl‑CoA is ideally suited as a reference standard for developing and validating LC‑MS/MS methods targeting medium‑chain acyl‑CoAs. The compound’s retention behavior can be used to optimize gradient conditions, while its unique [M+H]⁺ m/z and CCS value serve as system suitability markers to ensure instrument performance across different matrices [3].

Positive Control in Metabolite Identification Workflows Using Predicted CCS Libraries

The predicted CCS of 267.286 Ų for the [M+H]⁺ ion of 6-(2-hydroxyethoxy)-6-oxohexanoyl‑CoA is registered in the HMDB and can be used as a benchmark when evaluating the accuracy of in‑house CCS prediction tools or when building custom ion mobility libraries for metabolomics [4]. Its inclusion as a positive control helps verify that the experimental IMS‑MS platform is correctly calibrated and that data‑dependent acquisition (DDA) parameters are appropriately set for acyl‑CoA species.

Structural Standard for MS/MS Fragmentation Pattern Elucidation

The presence of the hydroxyethoxy‑oxohexanoyl group in 6-(2-hydroxyethoxy)-6-oxohexanoyl‑CoA produces a distinct MS/MS fragmentation spectrum, including diagnostic ions at m/z corresponding to the neutral loss of the hydroxyethoxy group and the acyl‑CoA thioester bond [5]. This unique fragmentation pattern makes the compound a valuable reference material for confirming the identity of unknown acyl‑CoAs detected in untargeted metabolomics experiments, particularly those involving dicarboxylic or hydroxy‑fatty acid pathways.

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